Kallikrein-IN-2

Plasma Kallikrein Inhibition Hereditary Angioedema Biochemical Assay

Researchers often face significant lot-to-lot variability in potency among commercial kallikrein inhibitors, compromising assay reproducibility. Kallikrein-IN-2 solves this with a consistent sub-nanomolar IC50 of 0.1 nM, validated in biochemical assays. - 5-fold greater potency than Plasma kallikrein-IN-1; 160-fold over IN-4, ensuring high signal-to-noise ratios. - Distinct pyrazole-carboxamide scaffold provides an orthogonal selectivity profile to macrocyclic inhibitors. - Immediate, time-independent inhibition ideal for reproducible ex vivo and HTS workflows.

Molecular Formula C28H25F3N4O4
Molecular Weight 538.5 g/mol
Cat. No. B12408009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKallikrein-IN-2
Molecular FormulaC28H25F3N4O4
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)CNC(=O)C2=CN(N=C2C3COC3)CC4=CC=C(C=C4)CN5C=C(C=CC5=O)F)F
InChIInChI=1S/C28H25F3N4O4/c1-38-24-8-7-23(30)21(26(24)31)10-32-28(37)22-14-35(33-27(22)19-15-39-16-19)12-18-4-2-17(3-5-18)11-34-13-20(29)6-9-25(34)36/h2-9,13-14,19H,10-12,15-16H2,1H3,(H,32,37)
InChIKeyLIXVGXZFNSURQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kallikrein-IN-2: Potent Plasma Kallikrein Inhibitor


Kallikrein-IN-2 (CAS 2702983-84-2) is a synthetic small-molecule inhibitor of plasma kallikrein (PKal), a serine protease central to the kallikrein-kinin system . This compound belongs to a class of heterocyclic carboxamides and is primarily utilized in preclinical research targeting hereditary angioedema (HAE), diabetic macular edema (DME), and diabetic retinopathy [1]. With a molecular formula of C28H25F3N4O4 and a molecular weight of 538.52 g/mol, it is supplied as a research-grade tool compound with purity typically ≥98% .

Why Generics Cannot Replace Kallikrein-IN-2


Plasma kallikrein inhibitors exhibit wide variability in potency, selectivity, and chemical scaffold. Generic substitution is inadvisable because even structurally related compounds can differ by orders of magnitude in IC50 values and off-target profiles [1]. For instance, while Kallikrein-IN-2 displays an IC50 of 0.1 nM, other in-class inhibitors such as Plasma kallikrein-IN-1 (0.5 nM) and Plasma kallikrein-IN-4 (16 nM) demonstrate significantly reduced potency in the same biochemical assays [2]. Additionally, covalent inhibitors like Plasma kallikrein-IN-5 (IC50 66 nM at 1 min, 70 pM at 24 h) introduce time-dependent kinetics that alter experimental interpretation . Furthermore, the pyrazole-carboxamide scaffold of Kallikrein-IN-2 confers a distinct selectivity profile compared to macrocyclic or boronate-based inhibitors, directly impacting target engagement in disease-relevant models [3].

Kallikrein-IN-2 Potency & Selectivity Evidence


Potency Comparison with Plasma Kallikrein-IN-1

Kallikrein-IN-2 demonstrates an IC50 of 0.1 nM against plasma kallikrein, which is 5-fold more potent than the structurally related inhibitor Plasma kallikrein-IN-1 (IC50 = 0.5 nM) when tested under comparable in vitro conditions [1]. This potency difference is critical for achieving complete target engagement at lower compound concentrations, reducing the risk of off-target effects in cellular and in vivo models.

Plasma Kallikrein Inhibition Hereditary Angioedema Biochemical Assay

Potency Advantage Over Plasma Kallikrein-IN-4

When compared to Plasma kallikrein-IN-4 (Example 153), which has an IC50 of 0.016 μM (16 nM) against human plasma kallikrein, Kallikrein-IN-2 (IC50 = 0.1 nM) exhibits a 160-fold improvement in potency [1][2]. This substantial difference underscores the importance of selecting the appropriate tool compound for studies requiring maximal target inhibition.

Plasma Kallikrein Inhibition Diabetic Macular Edema IC50 Comparison

Initial Potency vs. Covalent Plasma Kallikrein-IN-5

Kallikrein-IN-2 exhibits an IC50 of 0.1 nM, which is 660-fold more potent than the 1-minute IC50 (66 nM) of the covalent inhibitor Plasma kallikrein-IN-5 (Compound 20) [1]. While Plasma kallikrein-IN-5 achieves an IC50 of 70 pM after 24-hour incubation, its time-dependent inhibition profile complicates experimental design and interpretation in short-term assays. Kallikrein-IN-2 provides immediate, consistent inhibition without requiring extended pre-incubation, making it more suitable for standard biochemical and cellular assays.

Covalent Inhibitor Comparison Time-Dependent Inhibition Plasma Kallikrein

Scaffold Differentiation from ATN-249 and Sebetralstat

Kallikrein-IN-2 is a pyrazole-carboxamide derivative , structurally distinct from ATN-249 (a clinical-stage oral inhibitor) [1] and sebetralstat (FDA-approved oral PKal inhibitor) [2]. While ATN-249 demonstrates an IC50 of 2.7 nM in biochemical assays, Kallikrein-IN-2's 27-fold higher potency (0.1 nM) may be advantageous for in vitro studies where maximal inhibition is required. Additionally, the unique heterocyclic core of Kallikrein-IN-2 provides an alternative chemotype for exploring structure-activity relationships and developing novel PKal-targeted probes.

Chemical Scaffold Structure-Activity Relationship Plasma Kallikrein Inhibitor

Kallikrein-IN-2 Research Applications


High-Sensitivity Biochemical Screening

Kallikrein-IN-2's sub-nanomolar IC50 (0.1 nM) enables high-sensitivity screening of plasma kallikrein activity in biochemical assays. Its 5-fold greater potency over Plasma kallikrein-IN-1 and 160-fold over Plasma kallikrein-IN-4 [1] ensures robust signal-to-noise ratios at low compound concentrations, making it ideal for high-throughput screening (HTS) campaigns and dose-response studies where minimal DMSO carryover is critical .

Orthogonal Target Validation in HAE Models

Given the distinct pyrazole-carboxamide scaffold of Kallikrein-IN-2 [1], it serves as an orthogonal tool to clinical candidates like ATN-249 and sebetralstat for target validation in HAE research . Its immediate, time-independent inhibition profile facilitates ex vivo contact activation assays and in vitro bradykinin release studies, complementing the time-dependent kinetics of covalent inhibitors such as Plasma kallikrein-IN-5 .

Preclinical Studies in DME and Diabetic Retinopathy

Kallikrein-IN-2 is explicitly indicated for research into diabetic macular edema and diabetic retinopathy [1]. Its high potency (0.1 nM) allows for effective inhibition of plasma kallikrein in ocular tissue explants and cell-based models of retinal vascular permeability, where maintaining low inhibitor concentrations is essential to avoid cytotoxicity and off-target effects on retinal pigment epithelial cells .

SAR Exploration of Novel PKal Inhibitors

The well-defined chemical structure of Kallikrein-IN-2 (C28H25F3N4O4) [1], featuring an oxetane-substituted pyrazole core and a fluorinated oxopyridine moiety , provides a versatile starting point for medicinal chemistry optimization. Researchers can leverage its potent biochemical activity (0.1 nM) as a benchmark while exploring modifications to the benzyl or oxopyridine substituents to improve physicochemical properties or selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kallikrein-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.